molecular formula C15H20N2O3S B12663574 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate CAS No. 199172-87-7

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate

Cat. No.: B12663574
CAS No.: 199172-87-7
M. Wt: 308.4 g/mol
InChI Key: WROVXHUSCQJEFQ-UHFFFAOYSA-N
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Description

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate, can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones.

    Microwave irradiation: This method accelerates chemical reactions using microwave energy.

    One-pot multicomponent reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry approaches are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption of various biological processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-oxo-benzothiazol-3-yl)-N-propyl-acetamide
  • 3-(2-pyridyl)-benzothiazol-2-one
  • N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives

Uniqueness

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate is unique due to its specific structural features and the presence of both benzothiazole and carbamate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

199172-87-7

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-butylcarbamate

InChI

InChI=1S/C15H20N2O3S/c1-2-3-9-16-15(19)20-11-6-10-17-14(18)12-7-4-5-8-13(12)21-17/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,16,19)

InChI Key

WROVXHUSCQJEFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OCCCN1C(=O)C2=CC=CC=C2S1

Origin of Product

United States

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